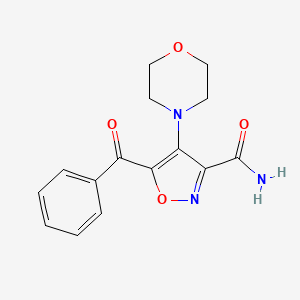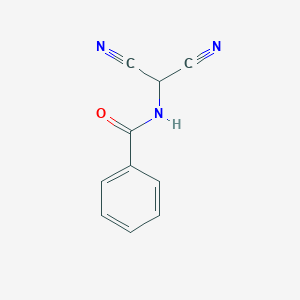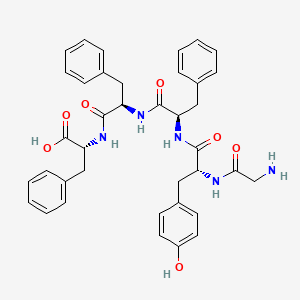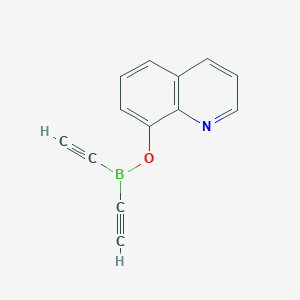![molecular formula C13H16Cl2N2O B12598512 2-Chloro-1-{4-[3-(chloromethyl)phenyl]piperazin-1-yl}ethan-1-one CAS No. 915373-79-4](/img/structure/B12598512.png)
2-Chloro-1-{4-[3-(chloromethyl)phenyl]piperazin-1-yl}ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-1-{4-[3-(chloromethyl)phenyl]piperazin-1-yl}ethan-1-one is a synthetic organic compound that belongs to the class of piperazine derivatives
Preparation Methods
The synthesis of 2-Chloro-1-{4-[3-(chloromethyl)phenyl]piperazin-1-yl}ethan-1-one typically involves multiple steps. One common synthetic route starts with the reaction of 3-(chloromethyl)benzyl chloride with piperazine to form an intermediate. This intermediate is then reacted with chloroacetyl chloride under controlled conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts to facilitate the reactions .
Chemical Reactions Analysis
2-Chloro-1-{4-[3-(chloromethyl)phenyl]piperazin-1-yl}ethan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the chloro groups, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield various products. Common reagents for these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Scientific Research Applications
2-Chloro-1-{4-[3-(chloromethyl)phenyl]piperazin-1-yl}ethan-1-one has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.
Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including receptors and enzymes.
Industrial Applications: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of 2-Chloro-1-{4-[3-(chloromethyl)phenyl]piperazin-1-yl}ethan-1-one involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
2-Chloro-1-{4-[3-(chloromethyl)phenyl]piperazin-1-yl}ethan-1-one can be compared with other piperazine derivatives, such as:
1-(3-Chlorophenyl)piperazine: Similar in structure but lacks the chloroacetyl group.
4-(3-Chlorophenyl)piperazine: Another derivative with a different substitution pattern on the piperazine ring.
N-(3-Chlorophenyl)piperazine: A compound with a different functional group attached to the piperazine ring.
These compounds share some chemical properties but differ in their specific applications and biological activities .
Properties
CAS No. |
915373-79-4 |
|---|---|
Molecular Formula |
C13H16Cl2N2O |
Molecular Weight |
287.18 g/mol |
IUPAC Name |
2-chloro-1-[4-[3-(chloromethyl)phenyl]piperazin-1-yl]ethanone |
InChI |
InChI=1S/C13H16Cl2N2O/c14-9-11-2-1-3-12(8-11)16-4-6-17(7-5-16)13(18)10-15/h1-3,8H,4-7,9-10H2 |
InChI Key |
VFMOGVPDZMIGMQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC(=C2)CCl)C(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-(Dimethoxymethyl)pyridine-2,6-diyl]dimethanol](/img/structure/B12598441.png)
![4-[Bis(9-phenyl-9H-carbazol-3-YL)amino]benzonitrile](/img/structure/B12598444.png)

![Triethyl{phenyl[(trimethylsilyl)oxy]methyl}silane](/img/structure/B12598463.png)
![[1,1'-Biphenyl]-4-sulfonamide, 4'-bromo-2'-fluoro-N-(4-hydroxybutyl)-](/img/structure/B12598466.png)
![2-[(1E)-3-(Azetidin-1-yl)triaz-1-en-1-yl]benzamide](/img/structure/B12598474.png)
![Azuleno[1,2-b]thiophene-4,6-dione, 7-bromo-2-methyl-](/img/structure/B12598481.png)
![N-[(1S)-1-(Anthracen-9-yl)ethyl]-4-chloro-3,5-dinitrobenzamide](/img/structure/B12598488.png)
![Methanone, (1-aminonaphtho[2,1-b]furan-2-yl)(4-hydroxyphenyl)-, oxime](/img/structure/B12598494.png)

![2-[1-(Ethylsulfanyl)ethyl]-1,4-dimethylbenzene](/img/structure/B12598497.png)
![3-({2-Methyl-4-[4-(methylsulfanyl)phenyl]-1,2,3,4-tetrahydroisoquinolin-7-yl}oxy)propan-1-ol](/img/structure/B12598498.png)


